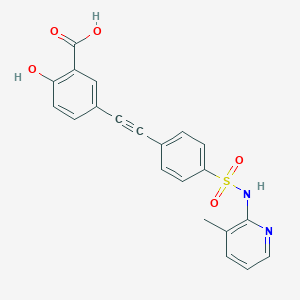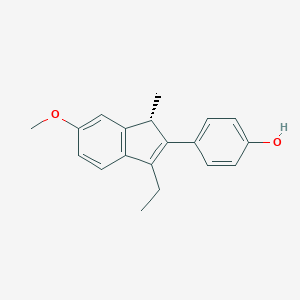
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a compound that has been extensively studied for its potential therapeutic applications. EMIM is a synthetic compound that belongs to the class of indenylphenols, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is not fully understood. However, it has been suggested that (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol exerts its biological activities by modulating various signaling pathways. For example, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a potential candidate for the development of novel therapeutics. However, one of the limitations of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutics. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in vivo. This could provide valuable information on its efficacy and safety in animal models. Additionally, the development of more efficient synthesis methods for (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol could facilitate its use in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol involves the reaction of 2,3-dihydro-1H-inden-2-ol with 3-ethyl-6-methoxy-1-methylphenol in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the addition of the alkyl group to the aromatic ring of the phenol. The resulting product is then purified using column chromatography to obtain pure (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol.
Applications De Recherche Scientifique
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
154569-17-2 |
|---|---|
Nom du produit |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[(1S)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m0/s1 |
Clé InChI |
ARRLKELHSXEBEL-LBPRGKRZSA-N |
SMILES isomérique |
CCC1=C([C@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES canonique |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Autres numéros CAS |
154569-17-2 |
Synonymes |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



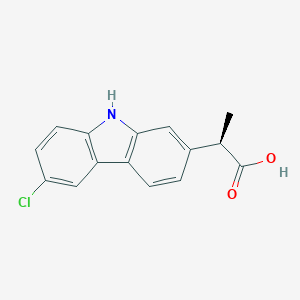
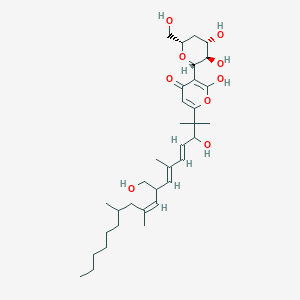
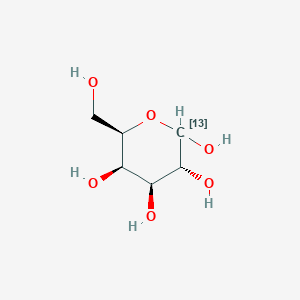
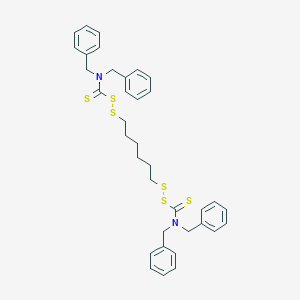
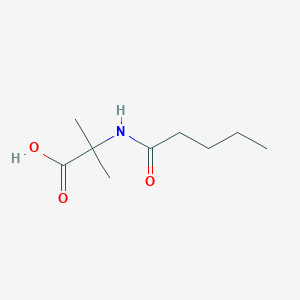
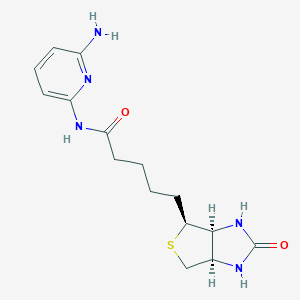
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
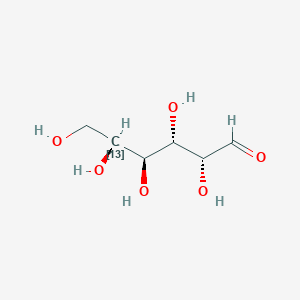
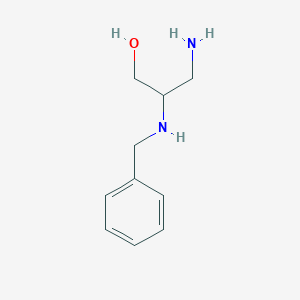
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
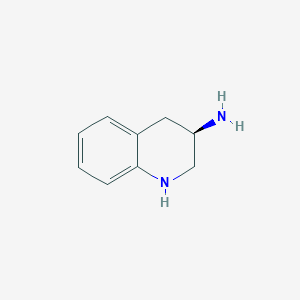
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
